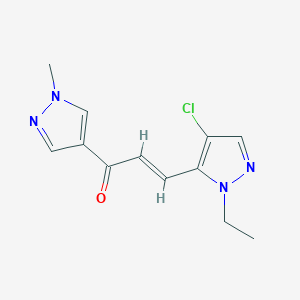![molecular formula C20H15N3O4S B4593144 (5Z)-1-(4-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4593144.png)
(5Z)-1-(4-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Descripción general
Descripción
(5Z)-1-(4-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a useful research compound. Its molecular formula is C20H15N3O4S and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is 393.07832714 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochromic Materials
1-(4-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its derivatives have been investigated for their potential applications in electrochromic materials. These compounds have shown promising results due to their solubility in common organic solvents and their ability to undergo electrochemical polymerization. The synthesized polymers display significant electrochromic properties, characterized by their Π – Π∗ transition and electronic band gap, making them suitable for use in electrochromic devices. The kinetic studies of these polymers reveal their efficient switching ability, indicating their potential in smart window applications and low-energy display technologies (Variş et al., 2006).
Antimicrobial and Antifungal Activities
Research on derivatives of 1-(4-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has demonstrated their potential in antimicrobial and antifungal applications. These compounds have been synthesized and evaluated against various bacterial and fungal strains, showing significant activities. This suggests their potential utility in developing new antimicrobial agents, which could be particularly valuable in addressing the growing concern of antibiotic resistance (Patel & Patel, 2017).
Anticancer Agents
The synthesis and biological evaluation of 1-(4-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives have also been explored for their anticancer properties. Some of these derivatives have shown promising anticancer activity against various cancer cell lines, including HeLa Cervical cancer cells. These findings highlight the potential of these compounds as leads for the development of novel anticancer therapies, offering hope for more effective and targeted cancer treatments (Verma & Verma, 2022).
Material Science and Polymer Chemistry
These compounds have contributed to the field of material science and polymer chemistry by serving as building blocks for the synthesis of high-performance materials. Their incorporation into polymers has resulted in materials with desirable properties such as high refractive indices, low birefringence, and excellent thermomechanical stability. These materials are of interest for applications in optoelectronics, aerospace, and advanced engineering, where materials with specific optical and mechanical properties are required (Tapaswi et al., 2015).
Propiedades
IUPAC Name |
(5Z)-1-(4-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-13-9-11-15(12-10-13)22-19(25)16(18(24)21-20(22)28)7-4-6-14-5-2-3-8-17(14)23(26)27/h2-12H,1H3,(H,21,24,28)/b6-4+,16-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOVYKIZEVMZQQ-ZGCWVLQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3[N+](=O)[O-])C(=O)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-methoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4593066.png)

![(5Z)-3-BENZYL-5-{[9-METHYL-4-OXO-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4593077.png)
![N-(4-CHLORO-2-FLUOROPHENYL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4593083.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclopropylacetamide](/img/structure/B4593092.png)

![1-(1,3-benzodioxol-5-yl)-2-[(5-{2-[1-(3-methoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4593102.png)
![N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4593110.png)
![3-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4593125.png)



![1-(4-Chlorophenyl)-3-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]urea](/img/structure/B4593160.png)
![[2-bromo-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzenesulfonate](/img/structure/B4593165.png)
